N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide
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Overview
Description
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hept-6-ynamide group attached to a 3,4-dihydroxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxyphenylethylamine and hept-6-ynoic acid.
Coupling Reaction: The key step involves the coupling of 3,4-dihydroxyphenylethylamine with hept-6-ynoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques like recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and electrostatic interactions, while the alkyne group can undergo reactions that modify the compound’s activity. These interactions can lead to the modulation of biological pathways and the exertion of various effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a hept-6-ynamide group.
N-[2-(3,4-dihydroxyphenyl)ethyl]propionamide: Contains a propionamide group instead of a hept-6-ynamide group.
Uniqueness
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide is unique due to the presence of the hept-6-ynamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-4-5-6-15(19)16-10-9-12-7-8-13(17)14(18)11-12/h1,7-8,11,17-18H,3-6,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEIAKGIMIZSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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